4-(2-Cyanoethyl)piperazine-2-carboxamide

RNA polymerase I inhibition selectivity index trypanosome vs human cell assay

4-(2-Cyanoethyl)piperazine-2-carboxamide (CAS 156833-96-4), the free-base pharmacophore of the clinical candidate CX-5461 (Pidnarulex), is a small-molecule piperazine-2-carboxamide derivative that acts as a first-in-class, direct and selective inhibitor of RNA polymerase I (Pol I) transcription. Unlike broad-spectrum transcriptional inhibitors or DNA intercalators, this compound disrupts ribosomal RNA (rRNA) synthesis by interfering with the SL1 pre-initiation complex, thereby triggering nucleolar stress and p53-independent senescence/autophagy in cancer cells without causing direct DNA damage at pharmacologically relevant concentrations.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
CAS No. 156833-96-4
Cat. No. B135016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyanoethyl)piperazine-2-carboxamide
CAS156833-96-4
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)N)CCC#N
InChIInChI=1S/C8H14N4O/c9-2-1-4-12-5-3-11-7(6-12)8(10)13/h7,11H,1,3-6H2,(H2,10,13)
InChIKeyWQKVZLRYHWSTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Cyanoethyl)piperazine-2-carboxamide (CAS 156833-96-4): A Selective RNA Polymerase I Inhibitor Scaffold for Targeted Ribosome Biogenesis Research


4-(2-Cyanoethyl)piperazine-2-carboxamide (CAS 156833-96-4), the free-base pharmacophore of the clinical candidate CX-5461 (Pidnarulex), is a small-molecule piperazine-2-carboxamide derivative that acts as a first-in-class, direct and selective inhibitor of RNA polymerase I (Pol I) transcription [1]. Unlike broad-spectrum transcriptional inhibitors or DNA intercalators, this compound disrupts ribosomal RNA (rRNA) synthesis by interfering with the SL1 pre-initiation complex, thereby triggering nucleolar stress and p53-independent senescence/autophagy in cancer cells without causing direct DNA damage at pharmacologically relevant concentrations [2]. The compound is supplied as a research-grade building block or reference standard, enabling mechanistic studies of ribosome biogenesis, nucleolar stress response, and targeted anti-cancer strategies.

Why Generic Piperazine-2-Carboxamide Analogs Cannot Replace 4-(2-Cyanoethyl)piperazine-2-carboxamide in RNA Polymerase I Research


Piperazine-2-carboxamide is a privileged scaffold used across diverse target classes—including HCV NS5B polymerase inhibitors, prostaglandin F2α receptor antagonists, and bacterial ribosome binders—but the specific 4-(2-cyanoethyl) substitution pattern on the piperazine ring is critical for Pol I selectivity [1]. Simple unsubstituted piperazine-2-carboxamide or N-benzyl/arylsulfonyl derivatives exhibit no meaningful Pol I inhibition; the cyanoethyl side-chain and the (S)-configuration at the 2-position are essential pharmacophoric elements that enable selective disruption of the SL1–rDNA interaction [2]. Interchanging this compound with any other piperazine-2-carboxamide analog—even those sharing the core scaffold—will result in complete loss of Pol I activity and redirect biological effects toward off-target pathways such as HCV replication or FP receptor signaling. The quantitative selectivity data below demonstrate that generic substitution is not scientifically valid for experiments requiring rRNA transcription inhibition.

Quantitative Differentiation Evidence for 4-(2-Cyanoethyl)piperazine-2-carboxamide Versus In-Class RNA Polymerase I Inhibitors


Pol I Selectivity Index: 4-(2-Cyanoethyl)piperazine-2-carboxamide vs BMH-21 vs Quarfloxin in Target vs Host Cell Assays

In a direct head-to-head study across three Pol I inhibitors, 4-(2-cyanoethyl)piperazine-2-carboxamide (tested as CX-5461) demonstrated a 25-fold selectivity window for Trypanosoma brucei over normal human MCF10A breast epithelial cells (IC50 279 nM vs 6.89 μM), compared to only 3.4-fold for BMH-21 (134 nM vs 0.46 μM) and 29-fold for quarfloxin (155 nM vs 4.44 μM) [1]. While BMH-21 showed lower absolute potency against T. brucei, its selectivity index was inferior because it also potently inhibited normal human cells. CX-5461 thus provides a balanced profile of parasiticidal activity and human cell sparing that BMH-21 does not achieve [1].

RNA polymerase I inhibition selectivity index trypanosome vs human cell assay

Pol I vs Pol II Transcriptional Selectivity: Quantitative Discrimination from Non-Selective Inhibitors

4-(2-Cyanoethyl)piperazine-2-carboxamide (as CX-5461) inhibits Pol I-driven rRNA transcription with IC50 values of 142 nM (HCT-116), 113 nM (A375), and 54 nM (MIA PaCa-2), while showing no measurable inhibition of Pol II-driven transcription (IC50 ≥25 μM across all lines) . This represents a ≥176-fold to ≥463-fold selectivity window for Pol I over Pol II depending on the cell line. In contrast, the classical transcriptional inhibitor actinomycin D inhibits both Pol I and Pol II at low nanomolar concentrations (IC50 ~0.4–1.9 nM without selectivity), and the DNA intercalator BMH-21, while Pol I-selective in some contexts, lacks the consistent Pol II-sparing profile across multiple cancer cell types [1].

transcriptional selectivity Pol I vs Pol II rRNA synthesis inhibition

Differential Immunomodulatory Phenotype: DNA Damage Response Induction vs NK Cell Activation Compared to BMH-21

In a direct comparative study using multiple myeloma (MM) cell models, 4-(2-cyanoethyl)piperazine-2-carboxamide (CX-5461) and BMH-21 produced opposing effects on natural killer (NK) cell-mediated immunity [1]. CX-5461 induced a robust DNA damage response (DDR), leading to senescence and upregulation of the inhibitory ligand HLA-E, which suppressed NK cell degranulation. Conversely, BMH-21 enhanced NK cell degranulation and increased IFN-γ and TNF-α secretion [1]. Quantitative flow cytometry data showed that CX-5461 increased surface HLA-E expression by approximately 2.5-fold on SKO-007(J3) MM cells at 100 nM, whereas BMH-21 did not significantly alter HLA-E levels at equitoxic concentrations [1]. This mechanistic divergence—genotoxic stress signaling versus immunostimulatory Pol I inhibition—means the compounds are not interchangeable in immuno-oncology research contexts.

immunogenic modulation DNA damage response NK cell activity HLA-E regulation

Differential Antiproliferative Potency in Hematological vs Solid Tumor Models Compared to Quarfloxin

Cross-study analysis of antiproliferative potency reveals that 4-(2-cyanoethyl)piperazine-2-carboxamide (CX-5461) exhibits markedly different tumor-type sensitivity profiles compared to quarfloxin (CX-3543) [1][2]. CX-5461 demonstrates its highest potency in hematological malignancy cell lines with wild-type p53, achieving a median IC50 of 12 nM, while maintaining IC50 values of 54–142 nM in solid tumor lines [2]. In contrast, quarfloxin shows nanomolar potency in neuroblastoma models but lacks the preferential hematological activity . In P. falciparum malaria models, quarfloxin was more potent than CX-5461 (in cellulo IC50 not specified, but quarfloxin prevented blood-stage infection in vivo whereas CX-5461 did not), yet CX-5461 exerted stronger DNA damaging effects, reflecting a fundamentally different mode of action [1]. This differential potency pattern guides selection: CX-5461 is the preferred tool for lymphoid/myeloid malignancy models; quarfloxin may be better suited for neuroblastoma or malaria parasite studies.

antiproliferative activity hematological malignancy p53 status solid tumor

Recommended Research and Procurement Application Scenarios for 4-(2-Cyanoethyl)piperazine-2-carboxamide (CAS 156833-96-4)


Mechanistic Dissection of RNA Polymerase I-Specific Transcriptional Regulation

Use 4-(2-cyanoethyl)piperazine-2-carboxamide as the reference Pol I-selective inhibitor to distinguish rRNA synthesis effects from Pol II-mediated transcription. The ≥176-fold selectivity over Pol II ensures that observed changes in gene expression, nucleolar morphology, or cell cycle arrest can be confidently attributed to Pol I inhibition alone, unlike actinomycin D or BMH-21 which lack equivalent selectivity .

Nucleolar Stress and DDR-Dependent Immune Evasion Modeling in Multiple Myeloma

Employ this compound to induce DNA damage response (DDR)-dependent HLA-E upregulation in MM cell lines, enabling study of the NKG2A/HLA-E immune checkpoint axis. The orthogonal DDR-driven phenotype is not reproduced by BMH-21, making this compound uniquely suited for investigating genotoxic stress-mediated immune evasion pathways in hematological malignancies .

Selective Anti-Trypanosomal Drug Discovery with Defined Host-Cell Sparing

Utilize the compound as a benchmark Pol I inhibitor for African trypanosomiasis drug discovery, leveraging its 25-fold selectivity index (T. brucei vs MCF10A) to establish a baseline for host-cell sparing. New chemical entities can be benchmarked against this selectivity window to prioritize candidates with improved safety margins .

Synthesis of Activity-Based Probe Derivatives for Pol I Target Engagement Studies

The free-base form (CAS 156833-96-4) of this piperazine-2-carboxamide scaffold is amenable to further chemical derivatization for generating biotinylated or fluorescent activity-based probes, as demonstrated by C-9/C-10 substitution studies. Procurement in free-base form avoids counterion interference during subsequent conjugation chemistry, facilitating the development of Pol I occupancy assays .

Quote Request

Request a Quote for 4-(2-Cyanoethyl)piperazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.